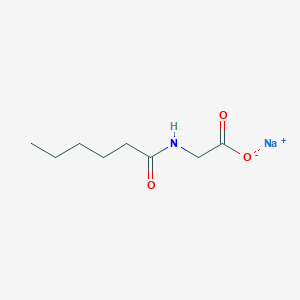

sodium (hexanoylamino)acetate

Description

The exact mass of the compound this compound is 195.08713759 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(hexanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.Na/c1-2-3-4-5-7(10)9-6-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJBBFNDVAKRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Esterification

The carboxylate group can react with alkyl halides (e.g., bromoethane) to form esters, analogous to sodium acetate reactions :

Example : Reaction with bromoethane yields the ethyl ester derivative.

Decarboxylation

Under pyrolytic conditions with strong bases (e.g., NaOH/CaO), decarboxylation may occur, though the hexanoylamino group likely stabilizes the intermediate, altering reaction kinetics compared to sodium acetate :

Acid-Base Reactions

The carboxylate group reacts with acids to regenerate the free carboxylic acid form:

Stability studies indicate optimal performance in neutral to slightly alkaline conditions, with degradation observed in strongly acidic environments.

Surfactant-Driven Interactions

As a surfactant, sodium (hexanoylamino)acetate reduces interfacial tension, enabling micelle formation. Key interactions include:

-

Hydrogen bonding between water and the carboxylate/amide groups.

-

Van der Waals forces between hydrophobic hexanoyl chains.

These properties facilitate solubilization of nonpolar compounds in aqueous media.

Biochemical Reactivity

Research suggests potential for enhanced membrane permeability due to:

-

Lipid bilayer disruption via hydrophobic interactions.

-

Carrier-mediated transport of conjugated drugs.

Such mechanisms are critical for drug delivery applications but require further validation.

Comparative Reaction Profile

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium (hexanoylamino)acetate with high purity?

- Methodological Answer : Synthesis should involve controlled acylation of glycine derivatives using hexanoyl chloride under alkaline conditions, followed by neutralization with sodium hydroxide. Purity can be optimized via recrystallization from ethanol-water mixtures and validated by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to confirm >98% purity .

Q. How should this compound be characterized structurally?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify the carbonyl (C=O) stretch (~1650 cm⁻¹) and amide N–H bend (~1550 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the hexanoyl chain’s methylene groups (δ 1.2–1.4 ppm) and the acetate moiety’s carboxylate signal (δ 170–180 ppm in ¹³C). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+Na]⁺ .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. Store in airtight containers away from oxidizing agents. In case of skin contact, wash with soap and water for 15 minutes. Toxicity data (e.g., LD₅₀) should be cross-referenced with analogous sodium carboxylates like sodium chloroacetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (25°C, 37°C). Measure saturation concentrations via UV-Vis spectroscopy (λ_max ~210 nm). Statistical analysis (e.g., ANOVA) can identify outliers, while Hansen solubility parameters may explain discrepancies in polar aprotic vs. protic solvents .

Q. What experimental design strategies minimize hydrolysis of this compound during kinetic studies?

- Methodological Answer : Use buffered solutions (pH 7.4, phosphate buffer) to stabilize the carboxylate group. Conduct experiments under nitrogen atmosphere to prevent CO₂ absorption. Monitor hydrolysis rates via HPLC or capillary electrophoresis at timed intervals. Control temperature (±0.1°C) using a thermostatic bath to ensure reproducibility .

Q. How can computational modeling predict the interaction of this compound with biological membranes?

- Methodological Answer : Employ molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Parameterize the compound using density functional theory (DFT) for charge distribution. Analyze free-energy profiles (umbrella sampling) to determine permeability coefficients. Validate with experimental partition coefficients (log P) from octanol-water assays .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicological studies of this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and residual plots. For EC₅₀/LC₅₀ calculations, apply bootstrap resampling to estimate confidence intervals. Use Kolmogorov-Smirnov tests to compare distributions across replicate experiments .

Data Presentation & Validation

Q. How should researchers present conflicting spectral data (e.g., NMR splitting patterns) in publications?

- Methodological Answer : Include raw spectra in supplementary materials with baseline correction and phase adjustments noted. Annotate unexpected splits (e.g., diastereotopic protons) using computational coupling constant predictions (DFT or NMR simulation software). Discuss potential impurities (e.g., residual solvents) via spiking experiments .

Q. What validation criteria ensure reproducibility in synthetic yields for this compound?

- Methodological Answer : Report yields as averages of ≥3 independent batches ± standard deviation. Include detailed reaction conditions (molar ratios, stirring rates, drying times). Validate purity with orthogonal methods (HPLC, melting point, elemental analysis). Cross-check with independent labs using shared protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.